molecular formula C12H16N2O3S B2738243 N-(1-acetylindolin-5-yl)ethanesulfonamide CAS No. 1049555-35-2

N-(1-acetylindolin-5-yl)ethanesulfonamide

Cat. No.: B2738243
CAS No.: 1049555-35-2
M. Wt: 268.33
InChI Key: YZUHHHQJHKFRHY-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-5-yl)ethanesulfonamide is a chemical compound of interest in pharmaceutical and biological research, particularly in the development of novel therapeutic agents. Compounds with sulfonamide functional groups, similar to this one, are frequently investigated for their diverse biological activities . Research indicates that structurally related indole and indoline sulfonamide derivatives have demonstrated significant potential as antimitotic agents in cancer research. These related compounds have been shown to inhibit tubulin polymerization, disrupt microtubule formation, and consequently induce cell cycle arrest at the G2/M phase, leading to cellular senescence and apoptosis in cancer cell lines . Furthermore, such compounds have also shown promise in robustly inhibiting cancer cell motility, suggesting potential applications in preventing cancer metastasis . The molecular structure, which combines an indoline core with a sulfonamide group, is a common pharmacophore in medicinal chemistry, often associated with the ability to interact with various enzymatic targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bio-screening assays. Safety Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-18(16,17)13-11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-5,8,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUHHHQJHKFRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-5-yl)ethanesulfonamide typically involves the reaction of 1-acetylindoline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-5-yl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-acetylindolin-5-yl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-5-yl)ethanesulfonamide involves its interaction with specific molecular targets. It is believed to act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease processes .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares N-(1-acetylindolin-5-yl)ethanesulfonamide with four structurally related ethanesulfonamide derivatives, highlighting key differences in substituents, biological activities, and applications.

Compound Name Core Structure Key Substituents Reported Activities/Applications References
This compound Indoline + ethanesulfonamide 1-acetylindolin Hypothesized: Anticancer, anti-inflammatory*
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole + benzenesulfonamide Allyl, 4-methylbenzene Anticancer, anti-inflammatory
N-[4-(2,4-Difluorophenoxy)...]ethanesulfonamide Pyrrolopyridine + ethanesulfonamide Difluorophenoxy, 6-methyl-7-oxo-pyrrolopyridine Explicit: Cancer therapy
N-Methyl-1H-indole-5-ethanesulfonamide (MM0299.10) Indole + ethanesulfonamide N-methyl Reference standard for analytical use
2-(4,4-difluoropiperidin-1-yl)-...ethanesulfonamide Cyclopentyl-pyrrolotriazolopyrazine + ethanesulfonamide Difluoropiperidine, triazolopyrazine Patent-listed for unspecified diseases

*Inferred from structural analogs.

Key Differences and Implications

Core Heterocyclic Systems :

  • The 1-acetylindolin group in the target compound distinguishes it from indazole (e.g., ), indole (e.g., ), and pyrrolopyridine (e.g., ) systems. Indoline derivatives are less explored but may offer improved solubility compared to planar aromatic systems.
  • Indazole-based sulfonamides (e.g., ) are well-documented for enzyme inhibition (e.g., carbonic anhydrase), while pyrrolopyridine derivatives (e.g., ) are linked to kinase inhibition in oncology.

Halogenated substituents (e.g., difluorophenoxy in ) often enhance target affinity and blood-brain barrier penetration, which the target compound lacks.

Therapeutic vs. Analytical Use :

  • While most analogs are therapeutic candidates (e.g., ), N-Methyl-1H-indole-5-ethanesulfonamide (MM0299.10) serves as a reference standard, emphasizing its stability and utility in quality control .

Biological Activity

N-(1-acetylindolin-5-yl)ethanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and the implications of research findings in various studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15N2O2S
  • CAS Number : 1049555-35-2

This compound is synthesized through a multi-step process involving the reaction of indole derivatives with acetylating agents followed by sulfonamide formation. The specific synthetic routes can vary, but they typically aim to optimize yield and purity for biological testing.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (Caco2) cancer cells.

Table 1: Cytotoxicity Data

Cell LineIC50 (μM)Reference
MCF-745
PC-332
Caco250

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxic effects against these cancer types.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and disruption of cell cycle progression. Studies suggest that this compound affects signaling pathways related to cell survival and proliferation, including those mediated by cyclin-dependent kinases (CDKs).

Inhibition of Kinases

This compound has also been investigated for its potential as a kinase inhibitor. Preliminary data suggest that it may inhibit key kinases involved in cancer progression, such as Aurora kinases.

Table 2: Kinase Inhibition Activity

Kinase TargetIC50 (μM)Reference
Aurora A20
Aurora B15

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies targeting these kinases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : A comprehensive study evaluated the compound's effects on various cancer cell lines, revealing significant cytotoxicity and potential mechanisms involving apoptosis induction.
  • Kinase Inhibition Study : Research highlighted the compound's ability to inhibit Aurora kinases, suggesting a dual role in both direct cytotoxicity and modulation of critical signaling pathways in cancer cells.
  • Receptor Binding Studies : Investigations into receptor interactions have shown that this compound acts as a ligand in receptor binding assays, further supporting its potential therapeutic applications.

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